(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide typically involves the following steps:
Formation of the Furylmethylamine: This can be achieved by reacting furfural with an appropriate amine under reductive amination conditions.
Coupling with Methoxyphenylcarbonyl Chloride: The furylmethylamine is then reacted with 4-methoxyphenylcarbonyl chloride in the presence of a base to form the amide bond.
Formation of the Prop-2-en Amide: The final step involves the formation of the prop-2-en amide through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-hydroxyphenyl)carbonylamino]prop-2-en amide: Similar structure but with a hydroxy group instead of a methoxy group.
(2Z)-3-(2-thienyl)-N-(2-thienylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide: Similar structure but with thiophene rings instead of furan rings.
Uniqueness
The unique combination of furyl and methoxyphenyl groups in (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide may confer specific chemical properties and biological activities that are distinct from similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-8-6-14(7-9-15)19(23)22-18(12-16-4-2-10-26-16)20(24)21-13-17-5-3-11-27-17/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12- |
InChI Key |
BHMUURWOAGYMQK-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.